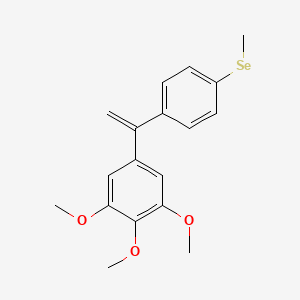
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl group, which is further substituted with a vinyl group and a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4-bromomethylphenylselenide.
Formation of Vinyl Group: The 3,4,5-trimethoxybenzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the vinyl group.
Coupling Reaction: The vinyl-substituted 3,4,5-trimethoxybenzene is then coupled with 4-bromomethylphenylselenide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted vinyl or phenyl derivatives.
Scientific Research Applications
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane has several scientific research applications:
Medicinal Chemistry: The compound’s selenium moiety imparts unique biological activities, making it a candidate for anti-cancer, anti-inflammatory, and antioxidant studies.
Materials Science: Its structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane involves its interaction with biological targets through the selenium atom. The compound can inhibit enzymes by forming covalent bonds with thiol groups in cysteine residues, leading to the modulation of cellular pathways. Additionally, its trimethoxyphenyl group enhances its binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)sulfane: Similar structure but with sulfur instead of selenium.
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
Uniqueness
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium-containing compounds often exhibit higher biological activity and different reactivity profiles, making them valuable in various research applications.
Properties
Molecular Formula |
C18H20O3Se |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[1-(4-methylselanylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3Se/c1-12(13-6-8-15(22-5)9-7-13)14-10-16(19-2)18(21-4)17(11-14)20-3/h6-11H,1H2,2-5H3 |
InChI Key |
RDAMIQBWDWESHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=C)C2=CC=C(C=C2)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)

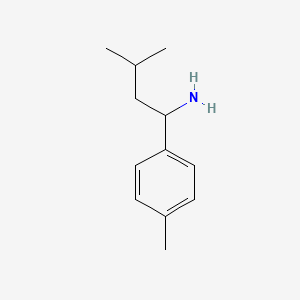
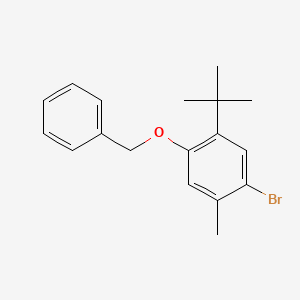
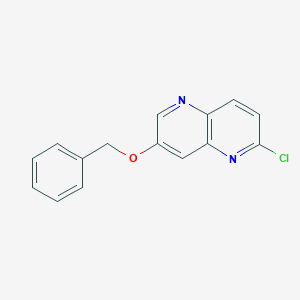
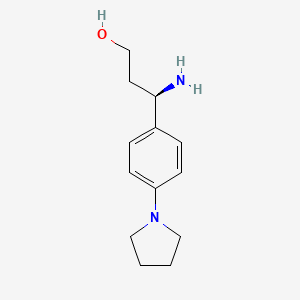
![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
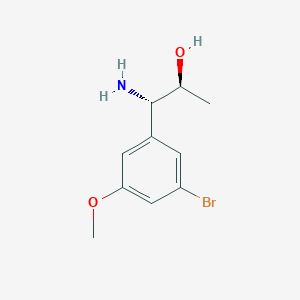




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
